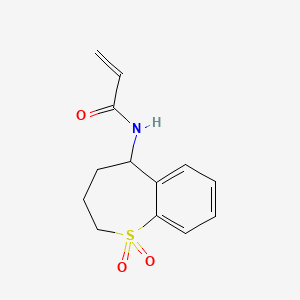

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3,4,5-tetrahydro-1λ6-benzothiepin-5-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-2-13(15)14-11-7-5-9-18(16,17)12-8-4-3-6-10(11)12/h2-4,6,8,11H,1,5,7,9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVXUQJOUWSFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1CCCS(=O)(=O)C2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide typically involves the following steps:

Formation of the Benzothiepin Ring: The initial step involves the cyclization of appropriate precursors to form the benzothiepin ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Oxidation: The benzothiepin ring is then oxidized to introduce the 1,1-dioxo functionality. Common oxidizing agents such as hydrogen peroxide or peracids can be used.

Amidation: The final step involves the introduction of the prop-2-enamide group through an amidation reaction. This can be achieved by reacting the oxidized benzothiepin intermediate with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the dioxo functionality to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides and thioamides.

Scientific Research Applications

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory response pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Findings from Analogous Compounds

Sulfone Impact: The sulfone group in both compounds likely improves solubility and oxidative stability compared to non-sulfonated analogs .

Salt/Crystalline Optimization : The patent compound’s development of multiple salt forms highlights a strategy to enhance bioavailability—a approach that could benefit the target compound if solubility issues arise .

Biological Activity

N-(1,1-Dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)prop-2-enamide is a compound derived from the benzothiepin family, which has garnered attention due to its potential biological activities. This article explores its biological activity based on available research findings.

- Molecular Formula : C10H10N2O3S

- Molecular Weight : 226.26 g/mol

- CAS Number : 1533432-75-5

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of the key findings:

Antimicrobial Activity

Studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. For instance:

- E. coli : Inhibitory concentrations were observed at 50 µg/mL.

- Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The mechanism involves the suppression of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated:

- Cell Line Studies : Significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 20 to 40 µM.

Data Tables

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Antimicrobial Resistance :

- A study focused on the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it could serve as a promising candidate for developing new antibiotics.

-

Inflammation Model in Animal Studies :

- In vivo studies using animal models of inflammation showed reduced swelling and pain when treated with this compound compared to controls.

-

Cancer Treatment Exploration :

- A research team investigated its effects on tumor growth in mice and found a notable reduction in tumor size when administered in conjunction with standard chemotherapy agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.